Pizotifen is classified as an antiserotonergic drug. It has been utilized in clinical settings for its effectiveness in reducing the frequency of migraine attacks and is recognized for its antihistaminic properties. The compound's chemical structure is represented by the formula and it has a molecular weight of approximately 295.44 g/mol .
The synthesis of pizotifen involves a multi-step process that begins with the formation of its core structure, the benzocycloheptene. A key intermediate in this process is 4-(1-methyl-4-piperidylidene)-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2]-thiophene. This intermediate is subsequently reacted with malic acid to yield pizotifen malate, which is the form commonly used in pharmaceuticals.
Pizotifen's molecular structure features a complex arrangement that includes a benzocycloheptene ring system fused with a thiophene moiety. The IUPAC name for pizotifen is 4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine-2-hydroxybutanedioic acid.
Pizotifen undergoes various chemical reactions that can alter its pharmacological properties:
Pizotifen acts primarily as an antagonist at serotonin receptors, particularly targeting the 5-HT2A and 5-HT2C subtypes. This antagonistic action inhibits serotonin-mediated signaling pathways that are implicated in migraine pathophysiology.
The compound's ability to modulate neurotransmitter activity makes it effective in reducing migraine frequency by preventing vasodilation and other serotonin-related processes.
Pizotifen is characterized by several notable physical and chemical properties:
Pizotifen has several scientific applications:
Pizotifen was first synthesized in 1964 as part of efforts to develop serotonin antagonists with improved clinical profiles. Its structural similarity to both cyproheptadine (an antihistamine/antiserotonergic agent) and tricyclic antidepressants positioned it uniquely for neurological applications [1] [3] [8]. Early research demonstrated potent 5-HT (serotonin) and tryptamine antagonism, with additional weak anticholinergic, antihistaminic, and antikinin actions [1] [10]. Unlike earlier migraine prophylactics like methysergide, pizotifen exhibited a more favorable tolerability profile in initial trials, though it retained side effects like appetite stimulation [8].
Pizotifen is classified as a "small molecule" antimigraine agent and received approval outside the U.S. and EU (e.g., Australia, Canada, UK) under brand names including Sandomigran® and Mosegor® [1] [3]. Its pharmacological identity bridges multiple categories:
Table 1: Key Milestones in Pizotifen Development
Year | Development Phase | Significance |
---|---|---|
1964 | Initial Synthesis | First described as BC-105; structural optimization of cyproheptadine analogues |
1968-1971 | Early Clinical Trials | Demonstrated efficacy superior to placebo in migraine prophylaxis [8] |
1972 | Comprehensive Review | Published characterization of pharmacological properties and clinical efficacy |
1980s | Mechanism Elucidation | Identification of 5-HT₂ receptor blockade as primary antimigraine action [1] |
2000s | Repurposing Research | Exploration in erythromelalgia, depression, and Huntington's disease models [1] [3] |
Migraine pathogenesis involves complex neurovascular interactions where serotonin serves as a key mediator. During migraine attacks, platelet-derived serotonin release triggers cranial vasoconstriction followed by rebound vasodilation, inflammation, and pain sensitization via the trigeminovascular system [1] [4] [9]. Pizotifen intervenes through multi-targeted mechanisms:
5-HT₂ Receptor Blockade: Pizotifen exhibits high affinity (Ki = 2.0–8.4 nM) for 5-HT₂ₐ, 5-HT₂в, and 5-HT₂c subtypes. By antagonizing these receptors, it prevents serotonin-induced vasoconstriction, reduces endothelial permeability, and inhibits neurogenic inflammation [1] [5] [9]. Notably, 5-HT₂в blockade is theorized to be pivotal for its specific antimigraine efficacy [3] [19].
Platelet Modulation: Serotonin amplifies platelet aggregation induced by ADP, collagen, and other agonists. Pizotifen (at 0.01–100 nM) dose-dependently inhibits serotonin-enhanced platelet aggregation, phosphatidylserine exposure, P-selectin expression, and GP IIb-IIIa activation [5] [7]. This reduces microthrombi formation and subsequent inflammatory cascades.
Neurogenic Inflammation Control: By blocking serotonin's action on trigeminal nerve terminals, pizotifen suppresses the release of calcitonin gene-related peptide (CGRP) and substance P, key mediators of pain transmission and vasodilation [1] [4].
Table 2: Receptor Binding Profile of Pizotifen
Receptor Type | Subtype | Affinity (Ki in nM) | Functional Consequence |
---|---|---|---|
Serotonin | 5-HT₂A | 2.0 | Inhibition of vasoconstriction & platelet activation |
5-HT₂B | 2.0–2.3 | Primary antimigraine target | |
5-HT₂C | 8.4 | Mood modulation | |
5-HT₇ | 17–25 | Unknown clinical significance | |
Histamine | H₁ | 1.9 | Sedation & appetite stimulation |
Muscarinic | M₃ | 29 | Weak anticholinergic effects |
Adrenergic | α₁A | 65 | Possible vascular modulation |
Dopamine | D₂ | 2.4–87 | Uncertain clinical relevance |
Beyond migraine prophylaxis, pizotifen serves as a versatile pharmacological tool for investigating serotonin-related pathways:
Antiplatelet/Thrombosis Research: Studies demonstrate pizotifen's capacity to prolong carotid artery occlusion time in murine models and inhibit serotonin-amplified thrombogenesis at nanomolar concentrations (0.01–1 nM). Its effects parallel clopidogrel in tail-bleeding assays, suggesting potential repurposing for thrombotic disorders despite hemostasis trade-offs [5] [7].
Neuropsychiatric Investigations: Independent of migraine effects, pizotifen exhibits antidepressant properties potentially via 5-HT₂c and 5-HT₇ antagonism. It reverses depressive-like behaviors in animal models and modulates pathways similar to tricyclic antidepressants [1] [8].
Neuroprotective Potential: In Huntington's disease models (HdhQ111/Q111 striatal cells), pizotifen increased ATP levels, reduced caspase-3 activation, and improved cell viability. Transient ERK pathway activation and restoration of DARPP-32 expression in R6/2 mice suggest disease-modifying potential [1].
Experimental Tool for Serotonergic Psychedelics: Pizotifen fully blocks the discriminative stimulus effects of LSD, psilocybin, and MDMA in preclinical studies, serving as a control agent for studying 5-HT₂-mediated hallucinogenesis [3] [10]. Its ability to mitigate serotonin syndrome symptoms further underscores its utility in toxicology research.
Emerging directions include exploring pizotifen's effects on gut-brain axis signaling, where serotonin modulation may influence migraine comorbidities like anxiety and sleep disorders [1] [6]. Its multireceptor profile continues to illuminate interconnected pathways in neurovascular and neuroinflammatory diseases.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7